9-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
The compound 9-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a coumarin derivative featuring a cyclopenta-fused chromenone core. Its molecular formula is C₂₂H₂₀O₅, with an average molecular mass of 364.397 g/mol. The structure includes a 3-methoxyphenyl group attached via a 2-oxoethoxy linker at position 9 and a methyl substituent at position 7 of the chromenone ring .
Coumarin derivatives are widely studied for their biological activities, including monoamine oxidase (MAO) inhibition and metabolic interactions. The 2,3-dihydrocyclopenta[c]chromen-4(1H)-one scaffold is particularly notable for its conformational rigidity, which enhances binding affinity to enzymatic targets .
Properties
IUPAC Name |
9-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O5/c1-13-9-19(26-12-18(23)14-5-3-6-15(11-14)25-2)21-16-7-4-8-17(16)22(24)27-20(21)10-13/h3,5-6,9-11H,4,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOIQGMCLGNCHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic derivative belonging to the class of chromenones. This article presents a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Chemical Formula : C₁₈H₁₈O₃
- Molecular Weight : 290.34 g/mol
- IUPAC Name : this compound
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging tests.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 45.6 |
| ABTS | 38.4 |
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. The mechanism involves the suppression of NF-kB signaling pathways, leading to reduced inflammation.
Anticancer Properties
The compound has shown potential anticancer activity against various cancer cell lines, including breast and prostate cancer cells. It induces apoptosis through the activation of caspase pathways and inhibits cell proliferation.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| PC-3 (Prostate) | 15.8 |
Antimicrobial Activity
Preliminary studies suggest that the compound possesses antimicrobial properties against both bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The biological activities of This compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals.
- Anti-inflammatory Pathway : Inhibition of NF-kB reduces the expression of inflammatory mediators.
- Apoptotic Induction : Activation of caspases leads to programmed cell death in cancer cells.
- Antimicrobial Action : Disruption of microbial cell membranes contributes to its antimicrobial effects.
Case Studies
A recent study explored the therapeutic potential of this compound in a murine model of arthritis, demonstrating significant reductions in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased inflammatory cell infiltration in treated animals.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The target compound differs from its analogs primarily in the substituent position (meta vs. para) on the phenyl ring and the nature of the functional group. Key analogs include:
Key Observations:
- Substituent Effects : The meta-methoxy group in the target compound introduces distinct electronic and steric effects compared to para-substituted analogs. Methoxy groups are electron-donating, increasing electron density on the phenyl ring, which may influence π-π stacking interactions in biological targets .
- Positional Isomerism : The methyl group at C7 in the target compound vs. C6 in STK716744 may alter steric interactions with enzymatic binding pockets, affecting potency .
Monoamine Oxidase (MAO) Inhibition
Coumarin derivatives, including 2,3-dihydrocyclopenta[c]chromen-4(1H)-one analogs, exhibit selective MAO-B inhibition, a target for neurodegenerative diseases.
Biotransformation Studies
Studies using Cunninghamella elegans and Aspergillus brasiliensis demonstrate that hydroxylation patterns on the coumarin core influence metabolic pathways. The 3-methoxy group in the target compound may resist fungal oxidation compared to unsubstituted analogs, altering metabolite profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
